molecular formula C11H12ClNOS B5139562 N,N-diallyl-5-chloro-2-thiophenecarboxamide

N,N-diallyl-5-chloro-2-thiophenecarboxamide

Cat. No. B5139562
M. Wt: 241.74 g/mol
InChI Key: XEQDOVLJQNYOPV-UHFFFAOYSA-N
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Description

N,N-diallyl-5-chloro-2-thiophenecarboxamide is a chemical compound that belongs to the class of carboxamide derivatives. It is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-5-chloro-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. It can also act as a chelating agent and bind to metal ions.
Biochemical and Physiological Effects:
N,N-diallyl-5-chloro-2-thiophenecarboxamide has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-5-chloro-2-thiophenecarboxamide in lab experiments is its unique properties. It can be used as a building block in the synthesis of other compounds and can also act as a ligand in coordination chemistry studies. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

There are many future directions for the use of N,N-diallyl-5-chloro-2-thiophenecarboxamide in scientific research. One potential direction is the development of new drugs based on its unique properties. Additionally, it can be used in the development of new materials and catalysts. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

N,N-diallyl-5-chloro-2-thiophenecarboxamide can be synthesized by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride. The resulting compound is then treated with N,N-diallylamine to obtain N,N-diallyl-5-chloro-2-thiophenecarboxamide.

Scientific Research Applications

N,N-diallyl-5-chloro-2-thiophenecarboxamide has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other compounds. It can also be used as a ligand in coordination chemistry studies. Additionally, it is used in the development of new drugs due to its unique properties.

properties

IUPAC Name

5-chloro-N,N-bis(prop-2-enyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-3-7-13(8-4-2)11(14)9-5-6-10(12)15-9/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQDOVLJQNYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-di(prop-2-en-1-yl)thiophene-2-carboxamide

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